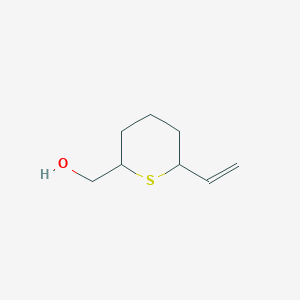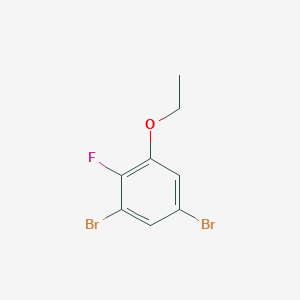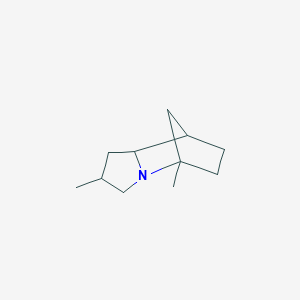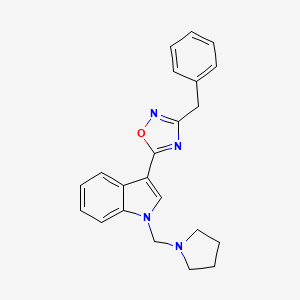
2(Or4)-(isopropyl)benzenesulphonicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(Or4)-(isopropyl)benzenesulphonicacid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with an isopropyl group. This compound is known for its strong acidic properties and its solubility in water and alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(Or4)-(isopropyl)benzenesulphonicacid typically involves the sulfonation of isopropylbenzene (cumene). The reaction is carried out by treating isopropylbenzene with concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures. The reaction can be represented as follows:
C6H5CH(CH3)2+H2SO4→C6H4(SO3H)CH(CH3)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where isopropylbenzene is continuously fed into a mixture of sulfuric acid and sulfur trioxide. The reaction is carefully controlled to ensure complete sulfonation and to minimize the formation of by-products. The resulting product is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2(Or4)-(isopropyl)benzenesulphonicacid undergoes several types of chemical reactions, including:
Electrophilic Substitution Reactions: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. it can still undergo nitration, halogenation, and Friedel-Crafts acylation under specific conditions.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or a thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Sulfuric Acid (H2SO4): Used in the sulfonation reaction.
Sulfur Trioxide (SO3): Used in combination with sulfuric acid for sulfonation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through reduction reactions.
Thiols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2(Or4)-(isopropyl)benzenesulphonicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, dyes, and surfactants.
Wirkmechanismus
The mechanism of action of 2(Or4)-(isopropyl)benzenesulphonicacid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group can form strong hydrogen bonds with other molecules, facilitating the formation of stable complexes. Additionally, the electron-withdrawing nature of the sulfonic acid group makes the benzene ring more susceptible to nucleophilic attack, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
2(Or4)-(isopropyl)benzenesulphonicacid can be compared with other aromatic sulfonic acids, such as:
Benzenesulfonic Acid: Lacks the isopropyl group, making it less hydrophobic.
p-Toluenesulfonic Acid: Contains a methyl group instead of an isopropyl group, resulting in different reactivity and solubility properties.
Sulfanilic Acid: Contains an amino group, making it more reactive towards electrophilic substitution.
The presence of the isopropyl group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, making it distinct from other aromatic sulfonic acids.
Eigenschaften
Molekularformel |
C18H24O6S2 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-propan-2-ylbenzenesulfonic acid;4-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/2C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;1-7(2)8-5-3-4-6-9(8)13(10,11)12/h2*3-7H,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
REKJEOOAMZXQRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=CC=CC=C1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
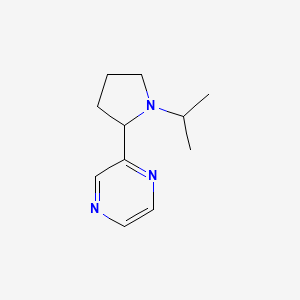
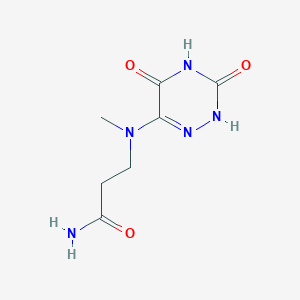
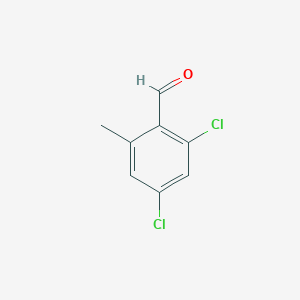
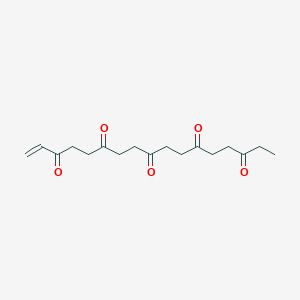
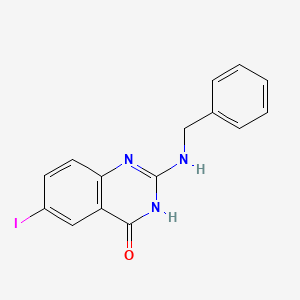
![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
